N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N'-tert-butylurea
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Overview
Description
N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are a class of heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea typically involves the cyclization of 2-aminothiophenols with various reagents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide as a solvent . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale cyclization reactions. These methods may use different catalysts and solvents to optimize yield and purity. For example, the use of phosgene, chloroformates, and urea in cyclization reactions is common .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Investigated for its potential as an anti-inflammatory agent.
Uniqueness
N-[3-(1,3-Benzothiazol-2(3H)-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-N’-tert-butylurea is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
392236-67-8 |
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Molecular Formula |
C18H19N3O2S |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-tert-butylurea |
InChI |
InChI=1S/C18H19N3O2S/c1-18(2,3)21-17(23)19-11-8-9-14(22)12(10-11)16-20-13-6-4-5-7-15(13)24-16/h4-10,22H,1-3H3,(H2,19,21,23) |
InChI Key |
HMYLIVWQNYYCOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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